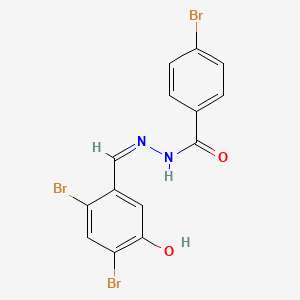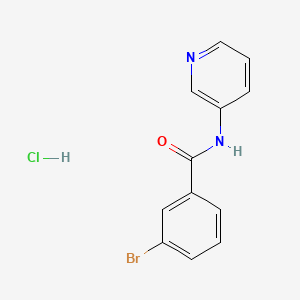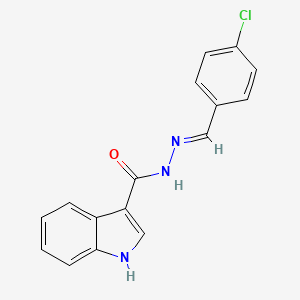
2-phenyl-3-(phenylsulfonyl)-1,3-thiazolidine
Vue d'ensemble
Description
“2-phenyl-3-(phenylsulfonyl)-1,3-thiazolidine” is a complex organic compound. It contains a thiazolidine core, which is a heterocyclic compound containing sulfur and nitrogen. The phenyl groups suggest aromaticity, and the sulfonyl group (-SO2-) is a common functional group that often imparts significant chemical reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazolidine ring, possibly through a cyclization reaction. The phenyl groups could be introduced through electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the conditions and the specific substrates used .Molecular Structure Analysis
The compound contains a thiazolidine ring, which is a five-membered ring with sulfur and nitrogen atoms. The phenyl groups are aromatic rings attached to the thiazolidine ring. The sulfonyl group is attached to one of the phenyl groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The thiazolidine ring might undergo ring-opening reactions under certain conditions. The phenyl rings could participate in electrophilic or nucleophilic aromatic substitution reactions. The sulfonyl group could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For instance, the presence of aromatic rings might increase its stability and influence its solubility in various solvents. The sulfonyl group might make the compound more polar .Mécanisme D'action
Safety and Hazards
Orientations Futures
The future research directions for this compound could be vast. It might be studied for potential applications in various fields, such as medicine, materials science, or chemical synthesis. Researchers might also investigate its reactivity and properties further to gain a deeper understanding of its behavior .
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-2-phenyl-1,3-thiazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S2/c17-20(18,14-9-5-2-6-10-14)16-11-12-19-15(16)13-7-3-1-4-8-13/h1-10,15H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQXDQMTNQVCOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 4-{[4-(methylthio)phenyl]amino}-1-piperidinecarboxylate](/img/structure/B3856424.png)

![1,2-ethanediyl bis{3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-butenoate}](/img/structure/B3856440.png)
![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2,3-dimethylquinoxaline-6-carboxamide](/img/structure/B3856444.png)

![1-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B3856448.png)

![N-(4-bromophenyl)-N-[1,4-dioxo-3-(1-piperazinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3856466.png)



![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-3-nitrobenzohydrazide](/img/structure/B3856487.png)
![N-[4-(3-methylpyrazin-2-yl)phenyl]methanesulfonamide](/img/structure/B3856492.png)